molecular formula C22H16IN3O2 B2373431 2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide CAS No. 904273-19-4

2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Cat. No.: B2373431
CAS No.: 904273-19-4
M. Wt: 481.293
InChI Key: YMFZUCORKUVJQO-UHFFFAOYSA-N
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Description

2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a complex organic compound that features an iodinated benzamide structure

Scientific Research Applications

2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways or receptors.

    Industry: It could be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide typically involves multi-step organic reactions. One common method starts with the iodination of benzamide, followed by the introduction of the quinazolinone moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The iodine atom in the compound can be replaced with other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a wide range of iodinated or non-iodinated benzamide derivatives.

Mechanism of Action

The mechanism of action of 2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-iodobenzamide: Shares the iodinated benzamide structure but lacks the quinazolinone moiety.

    N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide: Similar structure but without the iodine atom.

Uniqueness

2-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is unique due to the combination of the iodinated benzamide and quinazolinone structures

Properties

IUPAC Name

2-iodo-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16IN3O2/c1-14-24-20-12-5-3-10-18(20)22(28)26(14)16-8-6-7-15(13-16)25-21(27)17-9-2-4-11-19(17)23/h2-13H,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFZUCORKUVJQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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